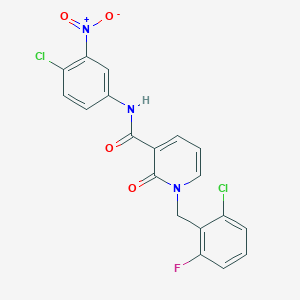
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene
概述
描述
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene, also known as 4-chloro-1-bromoprop-1-ynylbenzene, is a synthetic aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. This compound has been studied extensively in the past few decades, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
科学研究应用
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and imidazoles.
作用机制
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene is an electrophilic aromatic substitution reagent. It reacts with electron-rich aromatic compounds to form substitution products. The reaction is initiated by the addition of the bromine-chlorine mixture to the aromatic compound, followed by the addition of the alkyne. The reaction is then completed by the formation of a carbon-carbon bond between the alkyne and the aromatic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene have not been extensively studied. However, some studies have suggested that this compound has antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has several advantages and limitations when used in laboratory experiments. The main advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is easy to use and can be used to synthesize a variety of compounds. However, this compound is highly flammable and must be handled with caution. Additionally, the reaction of this compound with electron-rich aromatic compounds can produce toxic byproducts.
未来方向
There are several potential future directions for research involving 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene. First, further research could be conducted to explore the biochemical and physiological effects of this compound. Additionally, research could be conducted to investigate the potential applications of this compound in medicine and industry. Furthermore, research could be conducted to develop more efficient synthesis methods for this compound. Finally, research could be conducted to investigate the potential toxicity of this compound and develop methods to reduce its toxicity.
属性
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)
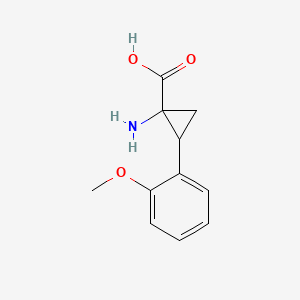
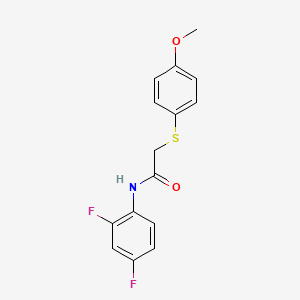
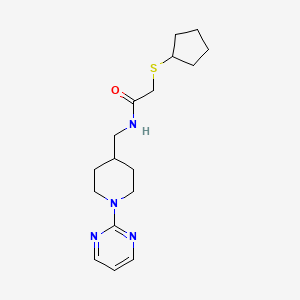
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)
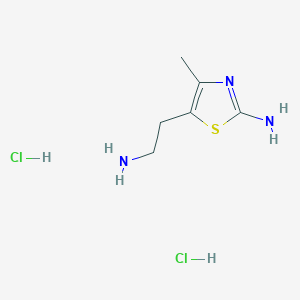
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)
